L-Proline, 1-chloro-, methyl ester (9CI)
Description
Properties
CAS No. |
119580-45-9 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.601 |
IUPAC Name |
methyl (2S)-1-chloropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
ISEXBPSYFGMXFL-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CCCN1Cl |
Synonyms |
L-Proline, 1-chloro-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Proline esters vary in substituents at the pyrrolidine ring and ester groups. Key analogs include:
Notes:
- The chloro derivative’s molecular weight is estimated based on substitution (Cl replaces H at 1-position).
Physicochemical Properties
Key properties of selected analogs:
Preparation Methods
Reaction Overview
The method described in Patent CN106083684A outlines a two-step protocol for synthesizing proline methyl ester hydrochloride, a structurally related compound. Although this process yields a protonated ammonium chloride salt rather than a covalent chloro-substituted product, it provides a framework for chlorination under mild conditions. The reaction sequence involves:
-
Amino protection : Proline reacts with hydrogen chloride (HCl) gas in dichloroethane solvent with pyridine catalysis, forming proline hydrochlorate.
-
Esterification : Methanol and additional HCl gas are introduced under reflux, enabling esterification while maintaining the hydrochlorate structure.
The overall reaction is represented as:
Key parameters include a 1:1 molar ratio of proline to HCl, reflux at 84°C, and solvent recycling via vacuum distillation.
Optimization and Yield Enhancement
-
Catalyst recycling : Reusing pyridine-containing mother liquor from prior batches reduces raw material costs, achieving a 99.6% yield after five cycles.
-
Solvent management : Dichloroethane is continuously replenished during azeotropic water removal, maintaining reaction efficiency.
-
Temperature control : Room-temperature HCl gas introduction minimizes side reactions, while reflux ensures complete esterification.
Table 1: Performance Metrics of HCl Gas Method
| Parameter | Value/Range |
|---|---|
| Yield (initial cycle) | 73.4% |
| Yield (5th cycle) | 99.6% |
| Reaction time (Step 1) | 0.5–1 h |
| Reaction time (Step 2) | 3 h |
| Solvent recovery rate | >95% |
Thionyl Chloride-Assisted Esterification
Process Efficiency and Challenges
-
Yield : The reported yield for L-proline ethyl ester is approximately 100% under optimized conditions, though this may reflect idealized laboratory-scale data.
-
Byproduct management : SO and HCl gas generation necessitates robust scrubbing systems, increasing operational complexity.
-
Solvent selection : Ethyl acetate facilitates easy pH adjustment and salt filtration post-reaction.
Table 2: Thionyl Chloride Method Parameters
| Parameter | Value/Range |
|---|---|
| Reaction temperature | 10–40°C |
| Reaction time | 10–12 h |
| SOCl molar ratio | 1.25:1 (relative to proline) |
| Solvent | Ethanol, ethyl acetate |
Q & A
Q. What are the optimized synthetic routes for L-Proline, 1-chloro-, methyl ester (9CI) in laboratory settings, and how do reaction parameters affect yield and purity?
Methodological Answer: Two primary methods are documented:
- Phosgene Route : Reacting L-pyroglutamic acid methyl/ethyl ester with ≥2 molar equivalents of phosgene produces 1-chlorocarbonyl-5,5-dichloroproline ester, which undergoes HCl elimination and catalytic hydrogenation to yield the target compound .
- Thionyl Chloride Route : Treating L-proline in methanol with thionyl chloride (15 mmol per 10 mmol substrate) at 0–25°C generates the hydrochloride salt, neutralized with NaHCO₃ in CH₂Cl₂ to isolate the ester . Critical Parameters :
- Temperature control (0–25°C prevents side reactions).
- Stoichiometric excess of chlorinating agents (phosgene or thionyl chloride).
- Neutralization efficiency (NaHCO₃ ensures free base formation).
| Method | Starting Material | Key Reagent | Conditions | Reference |
|---|---|---|---|---|
| Phosgene | L-pyroglutamic ester | Phosgene | Multi-step, catalytic H₂ | |
| Thionyl Chloride | L-Proline | SOCl₂ | 0–25°C, 12 hr |
Q. What purification strategies are effective for isolating L-Proline, 1-chloro-, methyl ester (9CI) from complex reaction mixtures?
Methodological Answer:
- Solvent Evaporation : Remove volatile byproducts under reduced pressure after synthesis .
- Recrystallization : Use ethyl acetate for high-purity crystals, particularly after cyclization reactions .
- Neutralization : Post-hydrochloride salt formation, neutralize with NaHCO₃ in CH₂Cl₂ to recover the free base .
II. Advanced Research Questions
Q. How does the stereochemistry of L-Proline, 1-chloro-, methyl ester (9CI) influence enantioselective interactions with chiral lanthanide complexes?
Methodological Answer: Studies using circular dichroism (CD) and ¹H NMR reveal:
- Pfeiffer Effect : L-Proline derivatives induce optical activity in racemic Pr(ODA)₃³⁻. L-Proline preferentially binds the Λ-enantiomer, while its methyl and benzyl esters favor the Δ-enantiomer .
- Conformational Analysis : NMR shows ester side chains alter binding conformations. Methyl ester derivatives adopt distinct spatial arrangements compared to the parent proline .
| Derivative | Preferred Enantiomer | Analytical Method | Reference |
|---|---|---|---|
| L-Proline | Λ | CD, ¹H NMR | |
| Methyl Ester | Δ | CD, ¹H NMR |
Q. What metabolic pathways degrade L-Proline, 1-chloro-, methyl ester (9CI) in microbial systems, and how are degradation kinetics measured?
Methodological Answer:
- Degradation Pathway : Bacteria (e.g., Actinomyces spp.) metabolize the compound via proline dehydrogenase, yielding Δ¹-pyrroline-5-carboxylate. Activity is quantified by monitoring pyrroline formation spectrophotometrically .
- Assay Conditions : Optimal degradation occurs in Mueller–Hinton broth, with specific activity unaffected by NaCl or excess proline .
Q. How do conflicting synthetic methodologies impact reproducibility, and what parameters require systematic optimization?
Methodological Answer: Discrepancies arise from:
- Reagent Toxicity : Phosgene (hazardous) vs. thionyl chloride (safer but moisture-sensitive).
- Byproduct Formation : Excess phosgene may generate 5,5-dichloro derivatives, complicating purification . Optimization Strategies :
- Use inert atmospheres to control moisture.
- Monitor reaction progress via TLC or in-situ IR for intermediate detection.
Q. What spectroscopic techniques are recommended for structural elucidation, and how are spectral contradictions resolved?
Methodological Answer:
- Mass Spectrometry (MS) : Compare molecular ion peaks with EPA/NIH spectral databases (e.g., m/z 143 for methyl ester derivatives) .
- NMR Analysis : ¹H/¹³C NMR identifies chlorinated positions and ester groups. Contradictions (e.g., unexpected splitting) are resolved by deuterated solvent trials and 2D-COSY .
- Cross-Validation : Align data with published spectra from peer-reviewed syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
